Bicyclo[2.1.1]hexan-2-amine structure and properties
Bicyclo[2.1.1]hexan-2-amine structure and properties
A Next-Generation Bioisostere for Ortho-Substituted Anilines[1]
Executive Summary
Bicyclo[2.1.1]hexan-2-amine represents a critical frontier in the "Escape from Flatland" movement in medicinal chemistry.[1] As a rigid, sp³-rich scaffold, it serves as a saturated bioisostere for ortho-substituted anilines and benzenes.[1] Unlike its smaller cousin bicyclo[1.1.1]pentane (a para-phenyl isostere), the [2.1.1] system offers unique exit vectors (approx. 60–65°) that mimic the ortho geometry while significantly improving physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity (LogD).[1]
This guide synthesizes the structural rationale, synthesis methodologies, and practical protocols for integrating this scaffold into drug discovery programs.
Structural & Physicochemical Analysis[1][2]
1.1 Geometry and Vector Analysis
The bicyclo[2.1.1]hexane (BCH) core is defined by a "puckered" geometry.[1] When substituted at the 1,2-positions, the exit vectors closely mimic the spatial arrangement of ortho-disubstituted benzenes, but with a distinct three-dimensional bulk that disrupts crystal packing and improves solubility.[1]
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Bond Distances: The C1–C2 distance in BCH is ~1.56 Å, slightly longer than the aromatic C–C bond (~1.40 Å), but the rigid bridge maintains the substituents in a fixed orientation.[1]
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Dihedral Angles: The 1,2-substituents display a dihedral angle of ~56–59°, providing a "kink" similar to the ortho relationship but without the planarity that often leads to poor solubility (brick-dust properties).[1]
1.2 Basicity and pKa Implications
A critical distinction for medicinal chemists is the basicity of the amine.
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Aniline (Aromatic): The lone pair is delocalized into the ring.[1] pKa ~ 4.6.[1]
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Bicyclo[2.1.1]hexan-2-amine (Aliphatic): The amine is on an sp³ carbon with no resonance delocalization.[1]
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Predicted pKa: ~10.5 – 10.9.[1]
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Implication: At physiological pH (7.4), the BCH amine will be fully protonated (cationic), whereas an aniline is largely neutral.[1] This drastically alters the pharmacokinetics (volume of distribution, hERG liability) and binding interactions (ionic vs. H-bond donor).[1]
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Table 1: Physicochemical Comparison
| Property | Ortho-Fluoroaniline | 2-Aminobicyclo[2.1.1]hexane | Impact |
| Hybridization | sp² (Planar) | sp³ (3D Rigid) | Increased Fsp³ fraction.[1] |
| Basicity (pKa) | ~3.5 - 4.6 | ~10.9 | High basicity; improved solubility at pH 7.[1]4. |
| Solubility | Low to Moderate | High | Disruption of crystal packing; ionization.[1] |
| Metabolic Liability | High (Quinone imine formation) | Low | No aromatic oxidation risks.[1] |
Synthesis Landscapes
Access to the bicyclo[2.1.1]hexane core has historically been challenging, but recent advances have opened two distinct pathways: the "Classic" Photochemical route and the "Modern" Strain-Release route.[1]
2.1 Pathway A: Intramolecular [2+2] Photocycloaddition
The traditional approach involves the irradiation of 1,5-dienes (often styrene derivatives).[1]
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Mechanism: Triplet energy transfer (using Ir or organic photocatalysts) excites the alkene, promoting a crossed [2+2] cycloaddition.[1]
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Pros: Well-established; builds the core from linear precursors.[1]
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Cons: Requires dilute conditions to avoid polymerization; often yields mixtures of diastereomers.[1]
2.2 Pathway B: Strain-Release Lewis Acid Catalysis (The "Modern" Route)
Emerging in 2024/2025, this method utilizes bicyclo[1.1.0]butanes (BCBs) as high-energy precursors.[1]
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Mechanism: A Lewis Acid (e.g., Sc(OTf)₃ or Ti-catalysts) triggers the opening of the central BCB bond, which then traps an enamide or azadiene in a formal [3+2] cycloaddition.[1]
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Pros: Direct access to 2-amino-BCH derivatives; high atom economy; avoids UV light.[1]
Figure 1: Divergent synthetic strategies for accessing the 2-aminobicyclo[2.1.1]hexane scaffold.[1][2]
Detailed Experimental Protocol
Target: Synthesis of N-Boc-2-aminobicyclo[2.1.1]hexane. Methodology: Curtius Rearrangement from Carboxylic Acid.[1] Rationale: This protocol is selected for its robustness.[1] While the direct [3+2] is elegant, the carboxylic acid precursor (often obtained via Pathway A followed by hydrolysis) is a common stable intermediate in many labs.[1] This method reliably installs the nitrogen with retention of configuration.[1]
Reagents & Equipment[1][3][4]
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Substrate: Bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 equiv)[1]
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Reagents: Diphenylphosphoryl azide (DPPA, 1.2 equiv), Triethylamine (Et₃N, 1.5 equiv), tert-Butanol (excess, as solvent/reactant).[1]
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Solvent: Anhydrous Toluene / t-BuOH (1:1 v/v).[1]
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Equipment: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (N₂/Ar).
Step-by-Step Procedure
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Activation:
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Charge the flask with bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 mmol) and anhydrous toluene (5 mL).
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Add Et₃N (1.5 mmol, 210 µL) and stir at room temperature for 10 minutes to form the carboxylate salt.
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Add DPPA (1.2 mmol, 260 µL) dropwise.[1]
-
-
Rearrangement (Isocyanate Formation):
-
Heat the reaction mixture to 80 °C for 2 hours.
-
Checkpoint: Evolution of N₂ gas indicates successful formation of the acyl azide and subsequent rearrangement to the isocyanate.
-
-
Trapping (Carbamate Formation):
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Work-up & Purification:
-
Cool to room temperature.[1] Dilute with Ethyl Acetate (30 mL).[1]
-
Wash sequentially with 1M HCl (10 mL), sat. NaHCO₃ (10 mL), and brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1] The product is typically a white solid.[1]
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-
Deprotection (Optional):
-
To access the free amine salt: Treat the Boc-amine with 4M HCl in Dioxane for 2 hours at RT.[1] Evaporate to obtain the hydrochloride salt.
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Medicinal Chemistry Applications (Case Studies)
4.1 Solubility Enhancement
In the development of agrochemicals like Boscalid (a fungicide), replacing the ortho-chlorophenyl ring with a bicyclo[2.1.1]hexane core resulted in a 3-fold increase in water solubility (11 µM vs 35 µM).[1] This effect is attributed to the disruption of planar π-stacking interactions in the solid state.[1]
4.2 Metabolic Stability
The BCH scaffold lacks the electron-rich π-system of aniline, making it immune to cytochrome P450-mediated oxidation to quinone imines (a common toxicophore in anilines).[1] This renders the scaffold ideal for reducing idiosyncratic toxicity risks in early drug discovery.[1]
Figure 2: Strategic advantages of replacing aniline with the BCH scaffold.
References
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Mykhailiuk, P. K., et al. (2023).[1][9] "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092.[1][9] Link
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Glorius, F., et al. (2022).[1][10] "Intermolecular [2π+2σ]-photocycloaddition enabled by triplet energy transfer." Nature, 605, 477–482.[1] Link
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Feng, J.-J., et al. (2025).[1] "Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes." Chemical Communications.[1] Link
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SpiroChem AG. (2022).[1] "Preparation of new bicyclo[2.1.1]hexane compact modules." ChemRxiv. Link
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Chernykh, A. V., et al. (2024).[1][4][11] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates." Journal of Organic and Pharmaceutical Chemistry. Link
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